N-(3-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
Description
N-(3-Chlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide is a Schiff base-oxamide hybrid compound characterized by a central oxamide (NH-C(=O)-C(=O)-NH) backbone. The structure incorporates a 3-chlorophenyl group on one terminal amine and a thiophen-2-ylmethylideneimino moiety on the other (Fig. 1). The thiophene ring introduces π-conjugation and sulfur-based electronic effects, while the chloro-substituted phenyl group enhances lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c14-9-3-1-4-10(7-9)16-12(18)13(19)17-15-8-11-5-2-6-20-11/h1-8H,(H,16,18)(H,17,19)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVAGDYKBFFBHR-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416410 | |
| Record name | AG-205/33129020 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5379-18-0 | |
| Record name | AG-205/33129020 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide typically involves the condensation of 3-chloroaniline with thiophene-2-carbaldehyde, followed by the reaction with oxalyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling chlorinated compounds and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The 3-chlorophenyl group (electron-withdrawing) in the target compound contrasts with pyridinyl (electron-donating) in , affecting dipole moments and solubility.
- Heterocyclic Diversity : Thiophene (target) vs. benzofuran-oxadiazole () alters π-π stacking and redox properties.
- Bioactivity Linkages : Thioacetamide derivatives () show enhanced antimicrobial activity compared to oxamides, likely due to sulfur’s nucleophilicity .
Physicochemical Data
Rationale : The target’s thiophene and oxamide groups may lower melting points compared to nitro-substituted analogs () due to reduced crystallinity.
Antimicrobial Activity
- Target Compound: Not directly tested, but structurally related acetamides (e.g., ) exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli.
- Thiazolidinone Analogs: shows moderate activity (MIC ~32 µg/mL), suggesting the oxamide-thiophene hybrid may require optimization for potency .
Electronic and Photophysical Properties
- Oxamide vs. Thioamide: Oxamides (target) exhibit stronger hydrogen bonding vs.
- Excited-State Behavior: Planar oxamides (target) may display blue-shifted fluorescence compared to non-planar thio derivatives, as noted in .
Challenges and Innovations
- Synthetic Hurdles : Cyclodehydration of oxamides (e.g., ) risks elimination side reactions; optimized conditions (e.g., low-temperature thionyl chloride treatment) are critical.
- Structural Characterization: Advanced NMR (¹⁵N, ¹³C) and X-ray crystallography (SHELX ) are essential for confirming stereochemistry and non-covalent interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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